N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a phenyl group at the 1-position, a methyl group at the 5-position, and a carboxamide linkage to a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines a triazole ring—known for its metabolic stability and hydrogen-bonding capabilities—with a benzodioxin group, which often contributes to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-17(20-21-22(12)14-5-3-2-4-6-14)18(23)19-13-7-8-15-16(11-13)25-10-9-24-15/h2-8,11H,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLYTHZYRASOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit various enzymes and receptors, leading to changes in cellular processes such as inflammation, apoptosis, and cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
- Schiff Base Derivatives: The Schiff base 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one () replaces the triazole-carboxamide with a benzopyranone-imine system.
- Sulfonamide Derivatives: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c, ) substitutes the carboxamide with a sulfonamide group. aureus or P. aeruginosa, suggesting that carboxamide derivatives (like the target compound) may engage different biological targets .
Isoxazolecarboxamide Derivatives :
Derivatives such as 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-3-isoxazolecarboxamide () feature an isoxazole ring instead of triazole. The diazenyl group in these compounds introduces photochemical sensitivity, which may limit their stability compared to the triazole-based target compound .
Data Tables
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Key Research Findings
Structural Influence on Activity : The triazole-carboxamide moiety may enhance target binding compared to sulfonamide analogs, which lack antibacterial activity .
Crystallographic Behavior : Carboxamide derivatives likely exhibit distinct hydrogen-bonding patterns compared to sulfonamides, affecting solubility and crystal packing .
Synthetic Flexibility : The triazole ring allows modular functionalization, enabling tailored physicochemical properties for specific applications .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods that involve the coupling of 2,3-dihydro-1,4-benzodioxin derivatives with triazole moieties. The synthesis typically employs cycloaddition reactions or other organic synthesis techniques to achieve the desired triazole structure. The molecular formula for this compound is , indicating a complex structure that includes both aromatic and heterocyclic components.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives. For instance:
- Carbonic Anhydrase-II Inhibition : A series of triazole analogs demonstrated moderate inhibition against carbonic anhydrase-II. The presence of polar groups in the structure was found to enhance the inhibitory activity. Compounds exhibited IC50 values ranging from 13.8 µM to 35.7 µM, with some derivatives showing potent activities comparable to standard inhibitors like acetazolamide .
Therapeutic Potential
The biological activity of N-(2,3-dihydro-1,4-benzodioxin) derivatives has been explored for therapeutic applications in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For example:
- Acetylcholinesterase Inhibition : Compounds derived from benzodioxane structures were screened for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive function. The results indicated promising activity that could lead to potential treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the triazole and benzodioxane moieties significantly affect biological activity. Key observations include:
- Substituent Effects : The introduction of various functional groups (e.g., methyl or methoxy) at specific positions on the triazole ring can enhance or reduce enzyme inhibition.
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target enzymes at the molecular level. For instance, docking studies indicated that certain active site residues play a crucial role in stabilizing the binding of the compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy of N-(2,3-dihydro-1,4-benzodioxin) derivatives:
- Study on Carbonic Anhydrase Inhibitors :
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. What are the critical synthetic parameters for optimizing the yield and purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios. Key intermediates (e.g., benzodioxin and triazole-carboxamide precursors) must be purified via column chromatography or recrystallization . Optimizing coupling reactions between intermediates often demands catalytic systems (e.g., palladium catalysts) to enhance regioselectivity and reduce byproducts .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the benzodioxin and triazole rings. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) of the benzodioxin and triazole moieties, which influence binding to biological targets. Molecular docking simulations against enzymes (e.g., kinases or oxidases) identify potential pharmacophoric groups for modification .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., solvent polarity affecting compound solubility). Validate activity via orthogonal assays:
- In vitro : Enzyme inhibition (IC₅₀) vs. cell-based viability (MTT assay).
- In silico : Compare docking scores with experimental IC₅₀ values to assess predictive accuracy.
Statistical analysis (e.g., ANOVA) identifies outliers, while dose-response curves confirm reproducibility .
Q. How do reaction mechanisms for synthesizing this compound differ under alternative catalytic systems?
- Methodological Answer : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) favors aryl-aryl bond formation but may require inert atmospheres. Copper-catalyzed click chemistry offers regioselective triazole formation but generates stoichiometric byproducts (e.g., sodium ascorbate). Mechanistic studies via in situ IR spectroscopy or kinetic isotope effects (KIE) clarify rate-determining steps .
Q. What experimental evidence supports the hypothesis of target-specific interactions in cellular models?
- Methodological Answer : Use CRISPR/Cas9 knockout cell lines to confirm target dependency. For example:
- If the compound inhibits kinase X , rescue experiments (overexpressing kinase X in KO cells) restore cellular activity.
- Competitive binding assays (e.g., SPR or ITC) quantify affinity for the proposed target .
Q. How can heterogeneous reaction conditions be standardized for scalable synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) to map parameter interactions (temperature, solvent ratio, catalyst loading). Continuous flow reactors improve heat/mass transfer for exothermic steps, while membrane separation technologies (e.g., nanofiltration) enhance intermediate purification .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies often reflect protonation states or aggregation. Use pH-solubility profiling (e.g., shake-flask method) and Dynamic Light Scattering (DLS) to detect nanoaggregates. Computational tools like COSMO-RS predict solubility based on molecular surface charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
